Ethyl 2-oxo-1-cyclooctanecarboxylate
Overview
Description
Ethyl 2-oxo-1-cyclooctanecarboxylate, also known as 2-carbethoxycyclooctanone, is a β-keto ester. This compound is characterized by an ethyl ester attached to a cyclooctane ketone group. It is commonly used as an organic building block in various chemical syntheses .
Preparation Methods
Ethyl 2-oxo-1-cyclooctanecarboxylate can be synthesized from cycloheptanone. One of the synthetic routes involves the Michael addition of 3-buten-2-one (methyl vinyl ketone) in the presence of potassium bis(1,2-benzenediolato)phenylsilicate to afford the corresponding 1,4-adduct . The reaction conditions typically include a controlled temperature and the use of specific catalysts to ensure the desired product is obtained.
Chemical Reactions Analysis
Ethyl 2-oxo-1-cyclooctanecarboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 2-oxo-1-cyclooctanecarboxylate is used in various scientific research applications, including:
Organic Synthesis: It serves as a precursor in the synthesis of more complex organic molecules, such as 2-carbethoxy-2-cyclooctenone.
Pharmaceutical Research: The compound’s structure allows it to be used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is utilized in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-1-cyclooctanecarboxylate primarily involves its role as a β-keto ester. The compound’s reactivity is influenced by the presence of the keto and ester functional groups, which participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-oxo-1-cyclooctanecarboxylate can be compared with other β-keto esters, such as:
- Ethyl 2-oxopyrrolidine-3-carboxylate
- Ethyl benzoylformate
- tert-Butyl acetoacetate
- Methyl 3-chloro-3-oxopropionate
- Diethyl malonate
- Benzyl acetoacetate
- Dimethyl malonate
- Methyl chloroacetate
- Methyl acetoacetate
These compounds share similar functional groups but differ in their ring structures and substituents, which influence their reactivity and applications .
Properties
IUPAC Name |
ethyl 2-oxocyclooctane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-2-14-11(13)9-7-5-3-4-6-8-10(9)12/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCDCHCBNASPBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70280892 | |
Record name | Ethyl 2-oxo-1-cyclooctanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70280892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4017-56-5 | |
Record name | 4017-56-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125577 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4017-56-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18993 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-oxo-1-cyclooctanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70280892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of ethyl 2-oxo-1-cyclooctanecarboxylate in the research presented?
A1: this compound serves as a reactant in the investigated Michael addition reaction. [] The research focuses on demonstrating the efficacy of a pentacoordinate organosilicate catalyst in facilitating the Michael addition of various β-keto esters, including this compound, to 3-buten-2-one (methyl vinyl ketone). The reaction with this compound yields the corresponding 1,4-adduct, albeit in moderate yield compared to some other tested β-keto esters. []
Q2: Are there any details about the specific yield or reaction conditions for the Michael addition using this compound?
A2: While the research paper states that the reaction with this compound produces the 1,4-adduct in "moderate" yield, it doesn't specify the exact yield percentage. [] Similarly, specific reaction conditions (temperature, solvent, reaction time, etc.) are not provided for this particular reaction. Further investigation into the supporting information or contacting the authors directly might provide additional details.
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